molecular formula C13H8Cl2N2OS2 B2369805 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-65-1

7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2369805
CAS No.: 1291486-65-1
M. Wt: 343.24
InChI Key: UMZAYKRJEAHAQB-UHFFFAOYSA-N
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Description

7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the dichlorophenyl and methylsulfanyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using 3,4-dichlorobenzene.

    Attachment of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions where a methylsulfanyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of biological activities such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but different positioning of the thieno ring.

    7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-2(3H)-one: Variation in the position of the carbonyl group.

Uniqueness

The uniqueness of 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the resulting chemical properties. The combination of the dichlorophenyl and methylsulfanyl groups with the thienopyrimidine core provides distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c1-19-13-16-10-7(5-20-11(10)12(18)17-13)6-2-3-8(14)9(15)4-6/h2-5H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZAYKRJEAHAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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